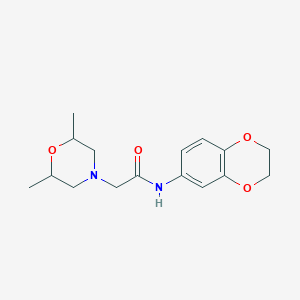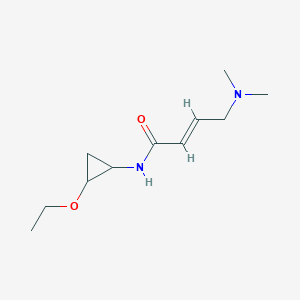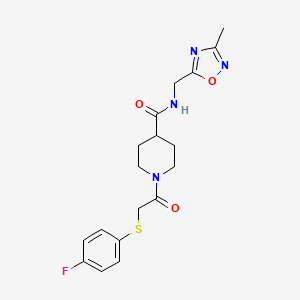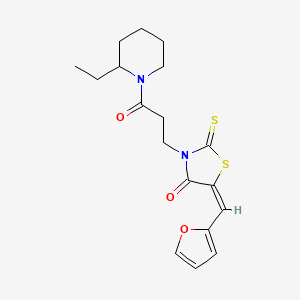![molecular formula C14H9Cl2N3O2S2 B2766672 2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 898444-25-2](/img/structure/B2766672.png)
2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H9Cl2N3O2S2 and its molecular weight is 386.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
A significant application of related compounds to 2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is in the realm of antimicrobial activities. Studies have shown that similar compounds exhibit considerable antimicrobial properties. For instance, compounds like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives demonstrate significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012).
Synthesis and Characterization
The synthesis and characterization of compounds similar to this compound are a key area of scientific research. Studies often focus on the molecular structure and formation of these compounds. For instance, the synthesis of compounds like 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and their biological activity as antibiotics against bacteria are significant contributions to this field (Ahmed, 2007).
Anticancer Evaluation
Compounds with a structure related to this compound have been explored for their potential in cancer treatment. Research in this area involves synthesizing and evaluating these compounds for their efficacy against various cancer cell lines. For example, a study on the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed promising results in breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Mechanism of Action
Target of Action
TCMDC-143009, also known as GSK1073410A or 2,5-dichloro-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide, has been identified to primarily target two key enzymes in the malaria parasite Plasmodium falciparum: the asparagine tRNA synthetase (PfAsnRS) and the cyclin-dependent like protein kinase 3 (PfCLK3) . These enzymes play crucial roles in protein translation and RNA processing, respectively .
Mode of Action
TCMDC-143009 interacts with its targets through a unique mechanism known as reaction hijacking . In the case of PfAsnRS, the compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-143009 adduct that inhibits the enzyme . For PfCLK3, the compound acts as a reversible inhibitor, binding to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-143009 affects the protein translation and RNA processing pathways within the malaria parasite . This leads to a disruption in the parasite’s ability to synthesize proteins and process RNA, which are essential for its survival and proliferation .
Result of Action
The molecular and cellular effects of TCMDC-143009’s action include potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development . The inhibition of PfAsnRS and PfCLK3 leads to a disruption in protein translation and RNA processing, effectively halting the growth and proliferation of the malaria parasite .
Biochemical Analysis
Biochemical Properties
TCMDC-143009 has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), an enzyme involved in protein synthesis in the malaria parasite . This interaction suggests that TCMDC-143009 could potentially disrupt the protein synthesis process in the parasite, thereby inhibiting its growth and proliferation .
Cellular Effects
The effects of TCMDC-143009 on cellular processes are largely tied to its inhibitory action on specific enzymes. By inhibiting PfProRS, TCMDC-143009 could potentially disrupt the normal functioning of Plasmodium falciparum cells, leading to their death . This could have significant implications for the treatment of malaria, a disease caused by Plasmodium parasites .
Molecular Mechanism
The molecular mechanism of action of TCMDC-143009 involves its binding to the active site of PfProRS, thereby inhibiting the enzyme’s activity . This binding interaction could potentially lead to changes in gene expression within the parasite, disrupting its normal cellular processes and leading to cell death .
Metabolic Pathways
Given its inhibitory action on PfProRS, it is likely that this compound could impact the protein synthesis pathway in Plasmodium parasites .
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S2/c1-22-8-4-2-7(3-5-8)13-18-19-14(21-13)17-12(20)9-6-10(15)23-11(9)16/h2-6H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBBRRJUFMEUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)

![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)
![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)




![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)

